4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-[[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-, (2S)-
Description
The compound 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-[[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-, (2S)- is a dihydroflavonol derivative characterized by a benzopyranone core with a saturated C2-C3 bond. Its structure includes:
- A 2-(4-hydroxyphenyl) substituent at the C2 position.
- A 7-O-beta-D-glucopyranosyloxy group, further substituted at the 6-O position with a (2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl moiety.
- A (2S) stereochemical configuration.
This compound is naturally occurring, detected in processed teas like Ganpu tea, where it forms during sun-drying via glycosylation and esterification of precursor flavonoids .
Properties
CAS No. |
96686-70-3 |
|---|---|
Molecular Formula |
C30H28O12 |
Molecular Weight |
580.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H28O12/c31-17-6-1-15(2-7-17)3-10-25(35)39-14-24-27(36)28(37)29(38)30(42-24)40-19-11-20(33)26-21(34)13-22(41-23(26)12-19)16-4-8-18(32)9-5-16/h1-12,22,24,27-33,36-38H,13-14H2/b10-3+/t22-,24+,27+,28-,29+,30+/m0/s1 |
InChI Key |
PLORCKNHUZJPKH-AVNPKAOGSA-N |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-[[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-, (2S)- typically involves multiple steps. The process begins with the preparation of the core benzopyran structure, followed by the introduction of hydroxyl and phenyl groups. The final step involves glycosylation to attach the glucopyranosyl moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-[[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-, (2S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the benzopyran ring can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted phenyl derivatives. These products can further undergo additional transformations to yield a variety of biologically active compounds.
Scientific Research Applications
Biological Activities
Antioxidant Activity
Research has shown that this compound exhibits significant antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The presence of hydroxyl groups in its structure enhances its ability to scavenge free radicals effectively .
Anti-inflammatory Properties
Studies indicate that the compound may possess anti-inflammatory effects. It has been observed to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body. This suggests potential applications in treating inflammatory diseases .
Anticancer Potential
There is growing interest in the anticancer properties of this compound. Preliminary studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selectivity makes it a candidate for further research in cancer therapeutics .
Therapeutic Applications
Neuroprotective Effects
The compound has shown promise as a neuroprotective agent. It may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues. Research into its mechanisms could lead to new treatments for conditions such as Alzheimer's disease .
Cardiovascular Health
Given its antioxidant and anti-inflammatory properties, the compound may also contribute to cardiovascular health. It has been studied for its potential to improve endothelial function and reduce arterial stiffness, which are critical factors in heart disease .
Case Studies
-
Neuroprotection Against Oxidative Stress
A study published in 2024 explored the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results demonstrated a significant reduction in cell death and improved cell viability compared to untreated controls . -
Inhibition of Pro-inflammatory Cytokines
Another investigation focused on the anti-inflammatory properties of the compound in a murine model of arthritis. The findings revealed that treatment with this compound led to decreased levels of inflammatory markers and improved clinical scores in affected mice . -
Anticancer Activity in Breast Cancer Cells
A recent study assessed the effects of this compound on breast cancer cell lines. It was found to inhibit cell proliferation and induce apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-[[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-, (2S)- involves its interaction with various molecular targets and pathways. It can modulate oxidative stress by scavenging free radicals and enhancing antioxidant defenses. Additionally, it can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes. In cancer cells, it can induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound 4H-1-benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-[[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-, (2S)- is a derivative of the benzopyran family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Pharmacological Properties
Benzopyran derivatives are known for a wide range of pharmacological effects, including:
- Anticancer Activity : Various studies have demonstrated that benzopyran derivatives exhibit significant antiproliferative effects against multiple cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells while being minimally cytotoxic to normal cell lines like HEK-293 .
- Anti-inflammatory Effects : The anti-inflammatory potential of benzopyran compounds has been documented, with some exhibiting immunosuppressive properties. These effects make them candidates for treating conditions characterized by excessive inflammation .
- Antioxidant Activity : Compounds in this class often demonstrate antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : At concentrations around 5 μM, certain benzopyran derivatives have been shown to induce apoptosis in cancer cells by activating specific apoptotic pathways .
- Kinase Inhibition : Some studies have explored the kinase inhibitory activity of benzopyran derivatives; however, certain compounds have shown inactivity against various kinases, suggesting that their anticancer effects may not primarily involve kinase modulation .
- Estrogen Receptor Modulation : Research indicates that related compounds can act as antagonists for estrogen receptors, which is significant in the context of breast cancer therapy .
Antiproliferative Studies
A study evaluating the antiproliferative activity of various benzopyran derivatives found that compounds with specific substitutions on the benzopyran ring exhibited enhanced selectivity and potency against cancer cells compared to unmodified versions. The structure–activity relationship (SAR) indicated that modifications at positions 5 and 7 slightly decreased activity but maintained significant cytotoxicity against cancer cell lines .
| Compound | IC50 (μM) | Cell Line | Cytotoxicity to Normal Cells |
|---|---|---|---|
| 5a | 5.2 | MDA-MB-231 | High (102.4–293.2 μM) |
| 5b | 12.0 | CCRF-CEM | Moderate |
| 5c | 22.0 | HCT116 | Minimal |
Uterotrophic Activity
Another study highlighted the uterotrophic effects of specific benzopyran derivatives in animal models. For example, a compound showed an impressive uterotrophic activity rate of 87%, indicating its potential role in reproductive health applications .
Q & A
Q. Table 1: Representative Spectroscopic Data for Analogous Compounds
| Technique | Key Observations (Example) | Source |
|---|---|---|
| -NMR | Anomeric proton at δ 5.2 ppm (β-glucose) | |
| HRMS | [M+H] at m/z 578.16 | |
| X-ray | Confirmed (2S) configuration |
Advanced Question: How do non-covalent interactions influence the compound’s reactivity in catalytic systems?
Methodological Answer:
Non-covalent interactions (e.g., hydrogen bonding, π-π stacking) modulate reactivity by stabilizing transition states or intermediates. For example:
- Hydrogen Bonding: The 4-hydroxyphenyl and glucopyranosyl groups can form H-bonds with catalytic surfaces, enhancing regioselectivity in glycosylation reactions. Computational studies (DFT) are recommended to map interaction sites .
- Experimental Validation: Use kinetic assays under varying solvent polarities to assess how H-bonding networks affect reaction rates. A symposium highlighted similar approaches for flavonoid derivatives .
Basic Question: What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-certified P95 masks) if airborne particulates are generated .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of aerosols .
- First Aid: For skin contact, wash immediately with soap/water. Eye exposure requires 15-minute flushing with saline .
Advanced Question: How can researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
Discrepancies often arise from:
- Purity Variability: Validate compound purity via HPLC (≥95%) and LC-MS. Impurities like unreacted aglycones or isomers can skew bioassay results .
- Assay Conditions: Standardize protocols (e.g., cell culture media, incubation time). For example, genistein (a related isoflavone) shows variable IC values under differing oxygen levels .
- Metabolic Stability: Assess degradation in biological matrices using LC-MS/MS. Instability in plasma may explain inconsistent in vivo results .
Basic Question: What synthetic strategies are effective for glycosylation of the flavonoid core?
Methodological Answer:
- Koenigs-Knorr Method: Use peracetylated glucosyl donors (e.g., acetobromo-α-D-glucose) with AgO as a promoter. Yields for similar compounds range from 40–60% .
- Enzymatic Glycosylation: Glycosyltransferases (e.g., UGT78D1) can achieve stereoselective coupling, though optimization of pH (6.5–7.5) and cofactors (UDP-glucose) is critical .
Q. Table 2: Comparison of Glycosylation Methods
| Method | Yield (%) | Stereoselectivity | Reference |
|---|---|---|---|
| Koenigs-Knorr | 55 | Moderate (β-linkage) | |
| Enzymatic (UGT78D1) | 75 | High (β-linkage) |
Advanced Question: How can computational modeling predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction: Use tools like SwissADME or ADMETlab to estimate logP (∼2.1), solubility (-4.5 logS), and CYP450 interactions. For analogs, poor bioavailability (<20%) is common due to glucuronidation .
- Molecular Dynamics (MD): Simulate membrane permeation via lipid bilayers. The glucopyranosyl group reduces passive diffusion, necessitating active transport mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
